{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine
CAS No.:
Cat. No.: VC15771258
Molecular Formula: C10H11F2N3S
Molecular Weight: 243.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11F2N3S |
|---|---|
| Molecular Weight | 243.28 g/mol |
| IUPAC Name | 1-[2-(difluoromethyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine |
| Standard InChI | InChI=1S/C10H11F2N3S/c11-10(12)15-8(3-4-14-15)6-13-7-9-2-1-5-16-9/h1-5,10,13H,6-7H2 |
| Standard InChI Key | MQQHWNIZXPTMDP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)CNCC2=CC=NN2C(F)F |
Introduction
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine is a complex organic compound featuring a unique combination of structural elements, including a difluoromethyl group and a thiophene moiety. This compound is of significant interest in medicinal chemistry due to the presence of pyrazole and thiophene rings, which are commonly associated with biological activity.
Synthesis
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine typically involves multi-step organic reactions. These processes often require careful control of reaction conditions to achieve the desired product with high purity. While specific synthesis protocols are not detailed in the available literature, they generally involve the combination of difluoromethylated pyrazole derivatives with thiophene-based reactants.
Biological Activity and Potential Applications
Compounds with pyrazole and thiophene rings are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of a difluoromethyl group in {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine may enhance its stability and reactivity, potentially influencing its biological activity. Interaction studies involving this compound would focus on its binding affinities with biological targets such as enzymes or receptors, which are crucial for understanding its mechanism of action and therapeutic potential.
Potential Applications Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic applications due to the presence of pyrazole and thiophene rings. |
| Drug Development | Classified as a pharmaceutical intermediate due to its structural features and potential biological activity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume